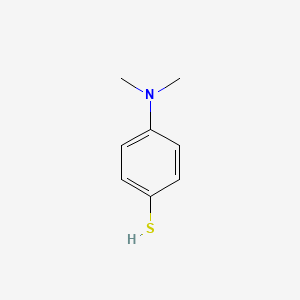

4-(Dimethylamino)thiophenol

描述

Contextualization within Aromatic Thiol Chemistry Research

4-(Dimethylamino)thiophenol, also known as 4-mercapto-N,N-dimethylaniline, is an organosulfur compound that belongs to the family of aromatic thiols. wikipedia.orgwikipedia.org Aromatic thiols, or thiophenols, are characterized by a sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org This class of compounds is analogous to phenols, with a sulfur atom replacing the oxygen atom of the hydroxyl group. wikipedia.org The field of aromatic thiol chemistry is a significant and expanding area of organosulfur chemistry, driven by the diverse applications of these compounds. springerprofessional.de Aromatic thiols and their derivatives are crucial intermediates in the synthesis of pharmaceuticals, high-tech materials, and analytical reagents. springerprofessional.de They are known for their distinct reactivity, which includes the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate, and their ability to undergo oxidation to form disulfides. wikipedia.org

Academic Relevance of para-Dimethylamino Substitution in Benzenethiols

The presence of a dimethylamino group at the para-position of the benzenethiol (B1682325) ring in this compound significantly influences its chemical properties and reactivity. This substitution is of considerable academic interest due to its strong electron-donating nature. cymitquimica.com This electronic effect increases the electron density of the aromatic ring and influences the acidity and nucleophilicity of the thiol group. cymitquimica.com The dimethylamino group can enhance the reactivity of the compound in various chemical reactions. cymitquimica.com For instance, the electron-donating substituent is expected to shield the proton of the SH group. springerprofessional.de The study of such substituted benzenethiols provides valuable insights into structure-activity relationships and the electronic effects of functional groups on the reactivity of aromatic systems. Research has shown that modifying gold surfaces with benzenethiols containing electron-donating groups, such as the dimethylamino group, can alter the work function of the metal. researchgate.net

Current Research Frontiers and Prospective Trajectories for this compound

Current research on this compound is exploring its potential in various advanced applications. One of the key frontiers is its use in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold. researchgate.netcymitquimica.comtcichemicals.com These SAMs can be used to modify the electronic properties of surfaces, which is relevant for the development of organic electronic devices. researchgate.net For example, modifying electrodes with this compound has been shown to lower the threshold voltage in C60 thin-film transistors. researchgate.net

Another active area of investigation is its application in the development of fluorescent probes for the detection of various analytes. acs.orgresearchgate.netnih.govmdpi.com The unique electronic and photophysical properties imparted by the dimethylamino and thiol groups make it a candidate for creating sensitive and selective sensors. For instance, a near-infrared fluorescent probe incorporating a dimethylamino phenyl group has been developed for detecting thiophenol. acs.orgnih.gov

Furthermore, its role as a building block in organic synthesis continues to be explored for the creation of more complex molecules with potential biological activity. springerprofessional.delookchem.com The compound's derivatives are being investigated for their potential as therapeutic agents for conditions such as HBV and HDV infections, hypercholesterolemia, diabetes, and cancer. lookchem.com Future research is likely to focus on refining its synthesis, further exploring its applications in nanotechnology and molecular electronics, and designing novel therapeutic agents based on its structure.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NS |

| Molecular Weight | 153.24 g/mol |

| Melting Point | 28.45°C |

| Boiling Point | 260°C (lit.) |

| Density | 1.0676 g/cm³ (estimate) |

| Flash Point | 107.1°C |

| CAS Number | 4946-22-9 |

Note: The data in this table is compiled from various sources. lookchem.comsigmaaldrich.comchemicalbook.comchemicalbook.comnih.govoakwoodchemical.com

Structure

3D Structure

属性

IUPAC Name |

4-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197795 | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-22-9 | |

| Record name | 4-(Dimethylamino)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Pathways to 4-(Dimethylamino)thiophenol

The synthesis of aromatic thiols, or thiophenols, can be achieved through several established methodologies, which are applicable to the preparation of this compound. One common approach is the reduction of the corresponding sulfonyl chloride. For this compound, this would involve the reduction of 4-(dimethylamino)benzenesulfonyl chloride, typically using a strong reducing agent like zinc dust in an acidic medium.

Another significant method is the Leuckart thiophenol reaction, which utilizes a diazonium salt derived from the corresponding aniline. wikipedia.org In this case, 4-(dimethylamino)aniline would be diazotized and subsequently reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the target thiophenol.

The Newman-Kwart rearrangement offers an alternative pathway starting from the analogous phenol (B47542), 4-(dimethylamino)phenol. wikipedia.org This multi-step process involves:

Conversion of the phenol to an O-aryl dialkylthiocarbamate.

Thermal rearrangement of the O-aryl thiocarbamate to the S-aryl isomer. wikipedia.org

Hydrolysis of the S-aryl thiocarbamate to liberate the final thiophenol. wikipedia.orgorgsyn.org

Furthermore, modern cross-coupling methods have been developed, such as the copper-catalyzed reaction of aryl halides with a sulfur source. organic-chemistry.org For instance, 4-iodo-N,N-dimethylaniline could be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst, followed by reduction of the resulting disulfide to afford this compound. organic-chemistry.org

Targeted Synthesis of Functional Derivatives Incorporating 4-(Dimethylamino)phenyl Moieties

The presence of both a nucleophilic thiol group and an electron-rich dimethylamino-substituted aromatic ring makes this compound a valuable precursor for a variety of functional derivatives.

Formation of Novel Heterocyclic Systems

The nucleophilic thiol group of this compound is instrumental in the synthesis of various sulfur-containing heterocyclic compounds. ekb.eg These reactions often proceed via an initial S-alkylation or S-acylation, followed by an intramolecular cyclization step.

For instance, reaction with α-halo ketones or esters can lead to the formation of benzothiazine derivatives. A common strategy for building five-membered rings involves reacting the thiophenol with compounds containing two electrophilic centers. ekb.eg

Thiazolidin-4-ones: Reaction of this compound with chloroacetyl chloride produces an intermediate that can be reacted with hydrazine (B178648) hydrate (B1144303) and subsequently with an aromatic aldehyde to form a Schiff base. ekb.eg Treatment of this intermediate with mercaptoacetic acid leads to the formation of a thiazolidin-4-one ring. ekb.eg

1,2,4-Triazoles: The thiophenol can be reacted with ethyl chloroacetate (B1199739). The resulting product, upon treatment with thiosemicarbazide (B42300) and a base, undergoes cyclization to yield a 1,2,4-triazole (B32235) derivative. ekb.eg

| Starting Material | Key Reagents | Intermediate | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | 1. Chloroacetic acid 2. o-Phenylenediamine | 2-((4-(dimethylamino)phenyl)thio)acetic acid | Benzothiazole derivative ekb.eg |

| This compound | 1. Ethyl chloroacetate 2. Thiosemicarbazide, NaOH | Ethyl 2-((4-(dimethylamino)phenyl)thio)acetate | 1,2,4-Triazole derivative ekb.eg |

| This compound | 1. Hydrazine hydrate 2. Aromatic aldehyde 3. Mercaptoacetic acid | Azomethine (Schiff base) intermediate | Thiazolidin-4-one derivative ekb.eg |

Preparation of Radiochemical Probes and Precursors

The distinct nucleophilicity of the thiophenol functional group makes it a key component in the design of chemical probes. Many fluorescent and radiochemical probes operate via a "turn-on" mechanism triggered by the cleavage of a specific functional group by an analyte. Thiophenols are particularly effective at cleaving electron-deficient ethers, such as 2,4-dinitrophenyl (DNP) ethers, via nucleophilic aromatic substitution. mdpi.comrsc.org

In this context, a precursor molecule can be designed where a fluorophore or a radiolabeled reporter is "caged" or quenched by a DNP group. The introduction of this compound would cleave the DNP ether, liberating the reporter and generating a detectable signal. mdpi.com The strong electron-donating dimethylamino group can also be integrated into the fluorophore itself to modulate its photophysical properties. Thus, molecules containing the 4-(dimethylamino)phenylthioether linkage serve as valuable precursors for probes designed to detect specific biological activities or analytes capable of inducing cleavage of this bond.

Generation of Thiopivalophenone and Related Structures

Thioesters are important intermediates in organic synthesis and biochemistry. The synthesis of S-aryl thioesters from thiophenols is a straightforward process involving acylation. To generate a structure analogous to "thiopivalophenone" from this compound, one would perform an acylation using pivaloyl chloride (2,2-dimethylpropanoyl chloride).

The reaction involves the nucleophilic attack of the thiolate, generated by treating this compound with a mild base (e.g., triethylamine (B128534) or pyridine), on the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of S-(4-(dimethylamino)phenyl) 2,2-dimethylpropanethioate and the corresponding amine hydrochloride salt. This method can be generalized to a wide range of acylating agents to produce a library of S-(4-(dimethylamino)phenyl) thioesters.

| Acylating Agent | Base | Resulting Thioester Product |

|---|---|---|

| Pivaloyl chloride | Triethylamine | S-(4-(dimethylamino)phenyl) 2,2-dimethylpropanethioate |

| Acetyl chloride | Pyridine | S-(4-(dimethylamino)phenyl) ethanethioate |

| Benzoyl chloride | Triethylamine | S-(4-(dimethylamino)phenyl) benzothioate |

| (Tritylthio)acetic acid + DCC/DMAP | N/A (coupling conditions) | S-(4-(dimethylamino)phenyl) 2-(tritylthio)ethanethioate nih.govmdpi.com |

Exploration of Catalytic Approaches in Derivatization

Catalysis offers efficient and selective methods for derivatizing this compound. Transition metal-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-sulfur bonds. For instance, palladium or copper catalysts can be used to couple this compound with aryl or vinyl halides/triflates. This provides a direct route to diaryl sulfides or aryl vinyl sulfides, which are valuable structures in materials science and medicinal chemistry.

Conversely, the 4-(dimethylamino)phenylthio moiety can be incorporated into ligands for catalysis. Schiff base complexes derived from precursors containing this unit can act as catalysts for various organic transformations. mdpi.com The electronic properties imparted by the dimethylamino group can influence the catalytic activity of the metal center. Furthermore, the thiol group itself can coordinate to metal centers, making this compound a potential ligand for catalytic systems, or a precursor for more complex multidentate ligands. mdpi.com The development of CuI-nanoparticle catalyzed systems for the synthesis of thiophenols from aryl halides highlights the ongoing innovation in catalytic C-S bond formation. organic-chemistry.org

Spectroscopic Characterization and Elucidation of Electronic Structures

Advanced Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of 4-(Dimethylamino)thiophenol, offering insights into its bonding and dynamic processes.

Time-Resolved Femtosecond Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) for Energy Relaxation Dynamics

Time-resolved femtosecond Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) is an advanced surface-specific technique used to study the vibrational dynamics of molecules at interfaces. nih.govresearchgate.net For molecules like this compound adsorbed on metal surfaces, such as gold, this method can reveal the pathways of vibrational energy relaxation. nih.govresearchgate.net

When a vibrational mode of an adsorbed molecule is excited by an infrared (IR) pump pulse, the energy dissipates over time through various channels. nih.gov SFG-VS probes these changes by monitoring the vibrational spectrum as a function of the delay time between the pump and a subsequent probe pulse pair (broadband IR + visible). researchgate.net The decay of the vibrational excitation provides information on the vibrational lifetime (T1) and the dephasing time (T2). epfl.ch

For thiophenol derivatives on gold surfaces, energy relaxation can occur through intramolecular vibrational redistribution (IVR) within the molecule and via energy transfer to the substrate, often involving the excitation of electron-hole pairs in the metal. nih.govnih.gov The dimethylamino group in the para position can influence these dynamics by altering the electronic coupling between the molecule and the surface. The time resolution of these experiments is typically on the femtosecond scale, allowing for the direct observation of these ultrafast processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. springernature.commdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule. mdpi.com

In the ¹H NMR spectrum of a related compound, 4-(dimethylamino)benzaldehyde, the protons of the dimethylamino group typically appear as a singlet, while the aromatic protons show characteristic splitting patterns (doublets) due to their coupling. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including those in the methyl groups, the aromatic ring, and the carbon attached to the sulfur atom.

Combining one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. mdpi.com This detailed structural information is crucial for verifying the identity and purity of synthesized this compound and for studying its behavior in chemical reactions.

Table 1: Representative NMR Data for a Structurally Similar Compound

This table presents typical chemical shift ranges for functional groups analogous to those in this compound, based on literature data for similar structures.

| Nucleus | Functional Group | Chemical Shift (δ) in ppm |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | N-CH₃ | ~3.0 |

| ¹³C | Aromatic C-S | 120 - 135 |

| ¹³C | Aromatic C-N | 145 - 155 |

| ¹³C | Aromatic C-H | 110 - 135 |

| ¹³C | N-CH₃ | ~40 |

Mass Spectrometry (MS) for Reaction Product Verification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For this compound, which has a molecular formula of C₈H₁₁NS, the expected molecular weight is approximately 153.24 g/mol .

In research, MS is frequently employed to confirm the successful synthesis of this compound or to identify it as a product in a chemical reaction. Techniques like Electrospray Ionization (ESI) can be used to generate ions of the molecule, often by protonation to form the [M+H]⁺ ion, which would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. rsc.org The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can confirm the elemental formula of the product and distinguish it from other compounds with the same nominal mass. beilstein-journals.org MS is also crucial for analyzing the products of reactions involving thiols, such as oxidations which would result in mass shifts corresponding to the addition of oxygen atoms. nih.gov

X-ray Diffraction Studies of Crystal and Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. mkuniversity.ac.innih.govnih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, including precise bond lengths, bond angles, and torsional angles. mkuniversity.ac.inmdpi.com

A crystallographic study of this compound would reveal the exact geometry of the molecule in the solid state. Key structural parameters that could be determined include:

The C-S and S-H bond lengths of the thiol group.

The C-N bond lengths of the dimethylamino group.

The planarity of the benzene (B151609) ring.

The orientation of the dimethylamino and thiol groups relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the thiol group, which dictate the crystal packing.

This detailed structural information is fundamental for understanding the molecule's physical and chemical properties and for computational modeling studies. researchgate.net

Table 2: Expected Structural Data from X-ray Diffraction

| Parameter | Description | Expected Value Range |

| C-S Bond Length | The distance between a carbon atom of the benzene ring and the sulfur atom. | ~1.75 - 1.80 Å |

| C-N Bond Length | The distance between a carbon atom of the benzene ring and the nitrogen atom. | ~1.36 - 1.42 Å |

| C-C Bond Length | The average distance between adjacent carbon atoms in the benzene ring. | ~1.38 - 1.41 Å |

| C-S-H Angle | The angle formed by the carbon, sulfur, and hydrogen atoms of the thiol group. | ~90 - 100° |

Photoelectron Spectroscopy for Electronic State Probing

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energy levels of their molecular orbitals. In PES, a sample is irradiated with high-energy photons (UV or X-rays), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined.

For this compound, PES can be used to probe the energies of the π-orbitals of the aromatic system, the non-bonding lone pair on the sulfur atom, and the lone pair on the nitrogen atom. The electron-donating dimethylamino group is expected to raise the energy of the highest occupied molecular orbital (HOMO) compared to unsubstituted thiophenol, thus lowering its ionization potential. These experimental data are invaluable for benchmarking quantum chemical calculations and understanding the molecule's reactivity and electronic behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bioglobax.commhlw.go.jp The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions, primarily π → π* transitions within the aromatic system. researchgate.net

The presence of the strong electron-donating dimethylamino group and the thiol group, both conjugated with the benzene ring, significantly influences the electronic transitions. These substituents cause a bathochromic (red) shift in the absorption maxima compared to benzene or thiophenol. The spectrum typically shows an intense long-wavelength absorption band, which is sensitive to the polarity of the solvent. researchgate.net Analysis of the UV-Vis spectrum provides information about the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) and helps to characterize the electronic structure of the molecule. bioglobax.com

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting and interpreting the behavior of molecular systems. For a molecule with the structural characteristics of 4-(Dimethylamino)thiophenol—an electron-donating dimethylamino group attached to a thiophenol moiety—these methods can elucidate the interplay of its functional groups and the resulting electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as those employing the B3LYP functional, are widely used to optimize molecular geometries, calculate thermodynamic properties, and analyze the distribution of electrons within a molecule. nih.govresearchgate.netmdpi.com For instance, DFT calculations can predict bond lengths, bond angles, and vibrational frequencies, providing a detailed picture of the molecule's ground-state configuration.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that addresses the properties of molecules in their excited states. wikipedia.orggithub.io This method is particularly valuable for studying how molecules interact with light. wikipedia.org TD-DFT is used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one without changing the molecular geometry. mdpi.com These calculations are crucial for predicting and interpreting UV-Vis absorption spectra. researchgate.net By simulating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can also be used to model the dynamics of electronic processes that occur after a molecule absorbs a photon. github.iochemphys.ca In studies of molecules similar to this compound, TD-DFT has been successfully applied to understand their fluorescence behavior and the mechanisms of energy relaxation from excited states. mdpi.comnih.gov

| Method | Primary Application | Key Outputs |

| DFT | Ground-state electronic structure calculations. nih.gov | Optimized geometry, electronic energy, electron density, orbital energies. |

| TD-DFT | Excited-state properties and electronic dynamics. wikipedia.org | Excitation energies, absorption spectra, transition properties. mdpi.com |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, an MEP analysis would likely show negative potential regions around the lone pairs of the nitrogen and sulfur atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This mapping helps in understanding non-covalent interactions, such as hydrogen bonding and molecular recognition. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. nih.gov This method quantifies donor-acceptor interactions, charge transfer, and hyperconjugation within the molecule. researchgate.netperiodicodimineralogia.it In this compound, NBO analysis would be used to investigate the delocalization of the nitrogen lone pair electrons into the π-system of the benzene (B151609) ring and to analyze the nature of the C-S and C-N bonds. The stability of the molecule arising from these electronic delocalizations can be quantified using second-order perturbation theory, which is a standard component of NBO analysis. periodicodimineralogia.itmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and shape of these orbitals are crucial for predicting how a molecule will react. taylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the electron-rich dimethylamino group and the π-system of the aromatic ring. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is likely distributed over the aromatic ring and the sulfur atom. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

FMO analysis is instrumental in predicting the outcomes of various chemical reactions and understanding electronic transitions. wikipedia.orgpku.edu.cn For instance, the HOMO-LUMO gap is directly related to the lowest energy electronic transition that can be observed in a UV-Vis spectrum.

| Orbital | Description | Role in Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Acts as an electron donor in reactions. taylorandfrancis.com |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Acts as an electron acceptor in reactions. taylorandfrancis.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

Theoretical Modeling of Electronic and Photophysical Processes

The interaction of light with molecules containing both electron-donating and electron-accepting groups, such as this compound, often leads to complex photophysical processes. Theoretical modeling is essential for deciphering the mechanisms behind these phenomena.

Photoinduced Electron Transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor moiety upon photoexcitation. nih.gov This process is central to the function of many fluorescent probes and molecular sensors designed in a "fluorophore-spacer-receptor" format. mdpi.com In such systems, the dimethylamino group of a molecule like this compound can act as the electron donor (receptor).

Upon absorption of light, the molecule is promoted to an excited state. If the thermodynamics are favorable, an electron can be transferred from the donor (the dimethylamino group) to the photoexcited fluorophore (the thiophenol ring). This process, known as donor-excited PET (d-PET), often results in fluorescence quenching, as the energy of the excited state is dissipated through the charge-separated state rather than through the emission of a photon. nih.gov The "ON-OFF" switching mechanism of many fluorescent probes for thiophenols is based on this PET process. mdpi.comnih.gov Theoretical calculations can model the energetics of the ground state, excited state, and the charge-transfer state to predict whether PET will occur and lead to fluorescence quenching. nih.gov

Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing an electron-donating group linked to an electron-accepting group through a π-conjugated system. mdpi.com These are often referred to as "push-pull" molecules. This compound fits this description, with the dimethylamino group acting as the electron donor and the thiophenol moiety acting as the acceptor.

Upon photoexcitation, these molecules are initially promoted to a locally excited (LE) state. Subsequently, they can relax to a lower-energy excited state characterized by a significant separation of charge, known as the ICT state. rsc.orgfau.de In this state, there is a net transfer of electron density from the donor to the acceptor.

The formation and properties of the ICT state are often highly sensitive to the polarity of the surrounding solvent. rsc.org In polar solvents, the charge-separated ICT state is stabilized, which can lead to a large red-shift (shift to longer wavelengths) in the fluorescence emission spectrum. In some cases, particularly when the donor group can twist relative to the acceptor, a Twisted Intramolecular Charge Transfer (TICT) state may form. rsc.org Theoretical models are crucial for mapping the potential energy surfaces of the excited states and identifying the energy barriers and pathways that govern the transition from the LE state to the ICT state. fau.de

| State | Description | Key Characteristics |

| Locally Excited (LE) | The initial excited state formed upon photoexcitation, with electron density distribution similar to the ground state. | Higher energy, typically less sensitive to solvent polarity. |

| Intramolecular Charge Transfer (ICT) | A relaxed, lower-energy excited state involving significant charge separation between donor and acceptor groups. | Lower energy, highly sensitive to solvent polarity, often leads to red-shifted emission. rsc.org |

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This phenomenon is of significant interest for its applications in the development of fluorescent probes and photostabilizers. While direct computational studies on the ESIPT pathways of this compound are not extensively documented in current literature, valuable insights can be drawn from theoretical investigations of analogous molecules containing thiol (-SH) and amino groups.

Theoretical studies on 3-thiolflavone derivatives have demonstrated that intramolecular sulfur-hydrogen bonds can facilitate ESIPT. nih.gov The presence of an electron-donating group, such as the dimethylamino group in this compound, is computationally predicted to play a crucial role in reducing the energy barrier for the ESIPT reaction by strengthening the hydrogen bond in the excited state. nih.gov

In related molecules, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are employed to model the potential energy surfaces of the ground and excited states. pku.edu.cnnih.gov These calculations help in identifying the reaction coordinates and the energy barriers associated with the proton transfer from the thiol group to a suitable acceptor within the molecule. For a molecule like this compound, the nitrogen atom of the dimethylamino group could potentially act as a proton acceptor, or the proton transfer could occur to the aromatic ring, although the former is more common in ESIPT processes.

The ESIPT process is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. ntu.edu.tw Computational models can predict these spectral shifts, providing a theoretical basis for experimental observations. The table below summarizes key parameters often calculated in ESIPT studies, based on findings for analogous compounds.

| Computational Parameter | Significance in ESIPT Studies | Typical Computational Method |

|---|---|---|

| Ground State (S₀) Geometry | Provides the initial structure before photoexcitation. | DFT |

| Excited State (S₁) Geometry | Reveals structural changes upon excitation that facilitate proton transfer. | TD-DFT |

| Potential Energy Surfaces | Maps the energy landscape for the proton transfer pathway. | DFT/TD-DFT |

| Energy Barrier to ESIPT | Determines the feasibility and rate of the proton transfer. | TD-DFT |

| Vibrational Frequencies | Confirms the presence and strength of intramolecular hydrogen bonds. | DFT/TD-DFT |

Simulation of Coherent Multidimensional Spectroscopy

Coherent Multidimensional Spectroscopy is a powerful technique for probing molecular dynamics on ultrafast timescales. The simulation of these spectra provides a bridge between theoretical models of molecular behavior and experimental observables. For a molecule like this compound, which is expected to have interesting excited-state dynamics due to the interplay of charge transfer and potential ESIPT, simulating its multidimensional spectrum would be highly informative.

The simulation process typically involves:

Quantum Chemical Calculations: Determining the electronic and vibrational energy levels of the molecule using methods like TD-DFT.

Modeling of System-Bath Interactions: Accounting for the influence of the surrounding solvent or environment on the molecule's spectroscopic response.

Calculation of the Spectroscopic Signal: Using theoretical frameworks, such as the response function formalism, to simulate the multidimensional spectrum.

These simulations can reveal couplings between different electronic and vibrational states, track energy transfer pathways, and elucidate the dynamics of processes like ESIPT with femtosecond resolution. For instance, a 2D electronic spectrum could potentially distinguish between the initially excited state and the proton-transferred tautomer, providing direct evidence of the ESIPT process.

Computational Prediction of Molecular Interactions and Adsorption Behaviors

The interaction of this compound with surfaces, particularly metallic surfaces like gold, is of great interest for applications in molecular electronics and self-assembled monolayers (SAMs). Computational methods are instrumental in predicting the nature and strength of these interactions.

DFT calculations are commonly used to model the adsorption of thiols on metal surfaces. These calculations can determine:

Adsorption Geometries: The preferred orientation of the molecule on the surface.

Adsorption Energies: The strength of the bond between the sulfur atom and the surface.

Electronic Structure Modifications: How the electronic properties of both the molecule and the surface are altered upon adsorption.

For this compound, computational studies would likely focus on the chemisorption of the thiol group onto the surface and the role of the dimethylamino group in influencing the packing and electronic properties of the resulting monolayer. The table below outlines key aspects of such computational predictions.

| Predicted Property | Computational Approach | Importance for Applications |

|---|---|---|

| Adsorption Site and Orientation | DFT with periodic boundary conditions | Determines the structure and order of self-assembled monolayers. |

| Binding Energy | DFT energy calculations | Indicates the stability of the molecule on the surface. |

| Charge Transfer upon Adsorption | Population analysis (e.g., Bader, Mulliken) | Affects the electronic and conductive properties of the molecular layer. |

| Intermolecular Interactions in Monolayers | DFT with van der Waals corrections | Influences the packing density and stability of the SAM. |

Reaction Mechanisms and Mechanistic Studies

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions involving 4-(Dimethylamino)thiophenol can proceed through two primary modes: reactions where the thiol group acts as the nucleophile, and nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring.

The thiol group (-SH) of this compound is readily deprotonated to form the more nucleophilic thiolate anion (-S⁻). This thiolate is an effective nucleophile for reactions with alkyl halides or other electrophilic substrates in a typical SN2 or addition-elimination fashion. The dimethylamino group, being strongly electron-donating, increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity compared to unsubstituted thiophenol.

Nucleophilic Aromatic Substitution (SNAr) on the benzene ring of this compound is generally disfavored. SNAr reactions require the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The dimethylamino group is a powerful electron-donating group, which enriches the ring with electron density and destabilizes the negatively charged intermediate necessary for an SNAr pathway. lumenlearning.comlibretexts.org Therefore, for a leaving group on the ring to be displaced by a nucleophile, extremely harsh reaction conditions would be necessary, and such reactions are not synthetically common for this compound. The reaction mechanism for SNAr generally follows a stepwise addition-elimination pathway. nih.govnih.gov

| Reaction Type | Role of this compound | Influencing Factors | Mechanistic Pathway |

| SN2 with Alkyl Halides | Nucleophile (as thiolate) | Base to deprotonate thiol; Solvent polarity. | Concerted backside attack. |

| Addition to α,β-Unsaturated Carbonyls | Nucleophile (as thiolate) | Catalyst (base); Substrate structure. | Michael Addition (conjugate addition). |

| Nucleophilic Aromatic Substitution (SNAr) | Substrate (generally unreactive) | Requires a leaving group and strong electron-withdrawing groups on the ring (absent here). | Stepwise addition-elimination (disfavored). nih.gov |

Adsorption Kinetics and Surface Interaction Dynamics on Metal Substrates

The thiol group of this compound has a strong affinity for noble metal surfaces, such as gold (Au) and silver (Ag), leading to the formation of self-assembled monolayers (SAMs). nih.gov This interaction is fundamental to its application in surface-enhanced Raman spectroscopy (SERS). semanticscholar.org The adsorption process involves the formation of a strong metal-sulfur covalent bond. prem-dmr.org

Studies on the adsorption kinetics of thiophenol on gold surfaces have identified two distinct mechanisms dependent on environmental conditions, particularly pH. researchgate.net

Physisorption: At low pH, the thiol group remains protonated (-SH). The initial adsorption is slow and follows a sigmoidal curve, characteristic of a Prout-Tompkins model, where the adsorption rate is proportional to both the occupied and unoccupied sites. This process is rate-limited by physisorption and has a very low activation energy. researchgate.net

Chemisorption: At high pH, the thiol group is deprotonated to the thiolate anion (-S⁻). The thiolate adsorbs much more readily, and the kinetic profile follows a classical Langmuir model, where the rate is proportional to the available surface sites. This process is rate-limited by chemisorption and has a significantly higher activation energy. researchgate.net

The dimethylamino group influences the orientation and electronic properties of the molecule on the surface. As a strong electron-donating group, it affects the charge transfer between the molecule and the metal substrate, which can significantly enhance the SERS signal. rsc.org

| Adsorption Parameter | Low pH (Thiol form) | High pH (Thiolate form) |

| Rate-Limiting Step | Physisorption | Chemisorption |

| Kinetic Model | Sigmoid (Prout-Tompkins) | Langmuir |

| Activation Energy | Near zero | Significantly higher |

| Initial Adsorption Rate | Slow | Rapid |

Data based on analogous studies of thiophenol on gold substrates. researchgate.net

Plasmon-Mediated Reaction Mechanisms

When adsorbed on plasmonic metal nanostructures (typically Au or Ag), this compound can undergo chemical reactions induced by laser irradiation, a process known as plasmon-mediated catalysis. nih.gov While direct studies on this compound are limited, extensive research on the analogous molecule, 4-aminothiophenol (B129426) (4-ATP), provides a clear mechanistic framework. nih.gov

The most studied plasmon-mediated reaction is the oxidative dimerization of 4-ATP to 4,4′-dimercaptoazobenzene (DMAB). nih.govchemrxiv.org This reaction is monitored in real-time using SERS, which both catalyzes the reaction and probes the molecular transformations. Two primary mechanisms are debated to explain this catalytic conversion:

Hot Electron Mechanism: The decay of surface plasmons generates high-energy "hot" electrons and corresponding holes in the metal nanoparticle. For an oxidation reaction like the dimerization of 4-ATP, it is proposed that the hot holes facilitate the removal of electrons from the adsorbed molecules, initiating the reaction cascade. nih.gov Conversely, for reduction reactions, such as the conversion of 4-nitrothiophenol (B108094) (4-NTP) to 4-ATP, hot electrons are considered the key mediators. nih.gov

Photothermal Mechanism: The absorption of laser light by the plasmonic nanoparticles leads to significant localized heating. This thermal energy can overcome the activation barrier for the chemical reaction. Studies have shown that while heating alone (in the dark) does not induce the reaction, the plasmonic heating plays a dominant role in the kinetics of the multistep dimerization process. rsc.orgchemrxiv.org

The conversion of 4-ATP to DMAB is an oxidation reaction that requires an electron acceptor, such as O₂, and is accelerated by the presence of H₂O, which acts as a deprotonation agent for reaction intermediates. nih.gov The reaction proceeds through several steps, initiated by the activation of the amino group. The strong electron-donating nature of the dimethylamino group in this compound would be expected to facilitate this initial oxidation step.

Impact of Substituent Effects on Reaction Energetics and Selectivity

Substituents on an aromatic ring profoundly influence its reactivity by altering its electron density through inductive and resonance effects. lumenlearning.comlibretexts.org In this compound, the dimethylamino group (-N(CH₃)₂) is a powerful electron-donating group, primarily through resonance (+R effect), which strongly outweighs its electron-withdrawing inductive effect (-I effect). libretexts.org

This strong electron-donating character has several key impacts:

Reaction Energetics: The dimethylamino group activates the benzene ring toward electrophilic aromatic substitution by stabilizing the positively charged carbocation intermediate (arenium ion), thereby lowering the activation energy of the reaction. libretexts.org Conversely, it deactivates the ring towards nucleophilic aromatic substitution by destabilizing the required negatively charged intermediate.

Selectivity: As a strong activating group, the -N(CH₃)₂ group is ortho, para-directing for electrophilic substitutions. This is because the resonance structures of the intermediate place the positive charge on the carbon bearing the substituent, allowing the lone pair of the nitrogen to delocalize and stabilize the charge, a stabilization not possible for meta attack. lumenlearning.com

Thiol Group Reactivity: The electron-donating nature of the para-substituent increases the electron density on the sulfur atom, which can lower the S-H bond dissociation energy and increase the nucleophilicity of the corresponding thiolate. researchgate.net

The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant, σₚ, for the -N(CH₃)₂ group is approximately -0.83, indicating its very strong electron-donating nature via resonance. This value can be used to predict its effect on reaction rates and equilibria. rsc.orgmdpi.com

| Substituent | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -N(CH₃)₂ | -0.83 | Weakly withdrawing (-I) | Strongly donating (+R) | Strongly Activating |

| -NH₂ | -0.66 | Weakly withdrawing (-I) | Strongly donating (+R) | Strongly Activating |

| -OH | -0.37 | Withdrawing (-I) | Donating (+R) | Strongly Activating |

| -SH | +0.15 | Weakly withdrawing (-I) | Weakly donating (+R) | Weakly Deactivating |

| -NO₂ | +0.78 | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly Deactivating |

Advanced Materials Science Applications and Interface Engineering

Quantum Dot Surface Modification and Ligand Exchange

The surface chemistry of quantum dots (QDs) is a critical factor that governs their optical and electronic properties. Ligand exchange, the process of replacing the native long-chain insulating ligands on the QD surface with shorter, more functional molecules, is a key strategy to improve their performance in devices. 4-(Dimethylamino)thiophenol has emerged as a promising ligand in this context due to its specific molecular features.

The performance of Quantum Dot Light-Emitting Diodes (QLEDs) is highly dependent on the efficiency of charge injection and transport, as well as the photoluminescence quantum yield (PLQY) of the QD emitting layer. The use of this compound as a surface ligand for QDs can positively influence these parameters.

Research has shown that modifying the surface of QDs with thiophenol-based ligands can significantly impact their photoluminescence. The introduction of an electron-donating group, such as the dimethylamino group in this compound, can lead to an enhancement of the PLQY. koreascience.kr This is attributed to the increased electron confinement within the quantum dot core, which promotes radiative recombination of excitons. Furthermore, the replacement of long, insulating ligands like oleic acid with shorter aromatic thiols facilitates more efficient charge transport between adjacent QDs in the solid-state film, a crucial factor for improving the electroluminescence of QLEDs. Studies on various aromatic thiol ligands have demonstrated their potential to enhance the efficiency of QLEDs by improving charge transport properties.

When this compound is used as a ligand on the surface of quantum dots or as a self-assembled monolayer on an electrode, its molecular dipole contributes to the formation of an interface dipole layer. This layer can modify the local vacuum level and, consequently, the energy levels of the adjacent materials. aps.org By carefully selecting ligands with appropriate dipole moments, it is possible to tune the energy level alignment to minimize the energy barriers for charge injection from the transport layers into the quantum dot emitting layer in a QLED. This tailored energy level alignment is a key strategy for optimizing the performance of organic and hybrid optoelectronic devices. nih.gov

Functionalization of Metallic Surfaces for Organic Electronic Devices

The interface between metallic electrodes and organic semiconductor layers is a critical component in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The energy barrier for charge injection at this interface significantly impacts the device's efficiency and operating voltage. This compound can be used to functionalize metallic surfaces to modulate their electronic properties.

Self-assembled monolayers (SAMs) of thiol-containing organic molecules on noble metal surfaces, particularly gold, provide a versatile platform for tuning the work function of the metal. The direction and magnitude of the work function shift are determined by the molecular dipole moment of the constituent molecules of the SAM.

The formation of a SAM of this compound on a gold surface leads to a significant reduction in the work function. The electron-donating dimethylamino group creates a dipole moment that is oriented away from the metal surface, resulting in a decrease in the surface potential. A systematic study on the work function of gold surfaces modified with various substituted benzenethiols demonstrated that a SAM of 4-(dimethylamino)benzenethiol (an alternative name for this compound) can lower the work function of gold to 4.37 eV. researchgate.net This ability to precisely tune the work function is crucial for optimizing the energy level alignment at the metal-organic interface, thereby facilitating efficient charge injection in organic electronic devices. researchgate.net

| Substituted Benzenethiol (B1682325) | Resulting Work Function of Gold (eV) |

| Pentafluorobenzenethiol | 5.48 |

| 4-Fluorobenzenethiol | 5.25 |

| 4-Methylbenzenethiol | 4.85 |

| 4-Aminobenzenethiol | 4.65 |

| 4-(Dimethylamino)benzenethiol | 4.37 |

Development of Functional Materials with Tunable Optoelectronic Properties

The ability to tune the optoelectronic properties of materials is at the heart of advancements in organic electronics. This includes modifying properties such as light absorption and emission wavelengths, charge carrier mobility, and energy levels. This compound can serve as a versatile building block in the synthesis of such functional materials.

By incorporating the this compound moiety into larger π-conjugated systems, it is possible to systematically alter the electronic structure and, consequently, the optoelectronic properties of the resulting material. The strong electron-donating nature of the dimethylamino group can be utilized to create donor-acceptor type molecules and polymers. In such systems, the intramolecular charge transfer from the donor (dimethylamino) to an acceptor unit can lead to materials with tailored absorption and emission characteristics, making them suitable for applications in organic solar cells, photodetectors, and light-emitting diodes. Thiophene (B33073) derivatives, in general, are widely used as building blocks for constructing π-conjugated organic materials with efficient intramolecular charge-transfer and intermolecular interactions, which are key for high-performance (opto)electronic devices. mdpi.com The functionalization with groups like dimethylamino allows for the fine-tuning of these properties.

Applications in Sensing and Probe Development

Fluorescent Sensing Platforms for Chemical Analytes

The inherent properties of 4-(Dimethylamino)thiophenol and related structures are leveraged in creating fluorescent sensing platforms. These platforms are designed to detect specific chemical analytes with high sensitivity and selectivity through changes in fluorescence emission.

"Turn-on" fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent and to exhibit a significant increase in fluorescence intensity upon reacting with a target analyte. researchgate.net This approach is highly desirable as it minimizes background signal and enhances detection sensitivity. researchgate.net

A common design strategy involves a fluorophore-quencher system. The probe consists of a fluorescent signaling unit (the fluorophore) and a recognition site for the analyte, which also functions as a fluorescence quencher. The reactivity of the thiol group in thiophenol derivatives is often exploited in reaction-based probes. For instance, a fluorophore can be chemically modified with a quenching moiety, such as a 2,4-dinitrobenzenesulfonyl (DNBS) group. mdpi.com The probe remains in a "turned-off" state due to quenching mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com

Thiophenols, being strong nucleophiles, can selectively cleave the bond connecting the quencher to the fluorophore. mdpi.com In a hypothetical probe utilizing this compound's reactivity, the thiol group would attack an electrophilic site on the probe, displacing the quenching group. This chemical reaction restores the fluorophore's emission, leading to a "turn-on" signal. The 4-(dimethylamino) group acts as a powerful electron-donating group, which can enhance the quantum yield and modulate the photophysical properties of the resulting fluorophore.

Key Design Principles:

Fluorophore: A molecule capable of emitting light after absorbing it. Examples used in thiol probes include coumarin, fluorescein, BODIPY, and naphthalimide derivatives. mdpi.com

Recognition/Quenching Unit: A group that selectively reacts with the analyte (e.g., thiophenol) and simultaneously quenches the fluorophore's emission. The 2,4-dinitrophenyl group is a common choice for this purpose. mdpi.comnih.gov

Sensing Mechanism: The chemical reaction between the analyte and the recognition unit that leads to the removal of the quencher and restoration of fluorescence. For thiophenols, this is typically a nucleophilic aromatic substitution (SNAr) or a cleavage reaction. mdpi.comnih.gov

Achieving high selectivity and sensitivity is paramount in probe design. Selectivity ensures that the probe interacts primarily with the target analyte, avoiding interference from other similar molecules. Sensitivity relates to the lowest concentration of the analyte that can be reliably detected.

Selectivity: The primary strategy for distinguishing thiophenols from aliphatic thiols (like cysteine and glutathione) lies in the difference in their chemical reactivity. The thiol group of thiophenol is more acidic and a stronger nucleophile at neutral pH compared to aliphatic thiols. nih.gov This enhanced nucleophilicity allows probes to be designed to react specifically with thiophenols under physiological conditions. mdpi.comnih.gov By carefully tuning the reactivity of the recognition site on the probe, a reaction can be triggered by thiophenols but not by less nucleophilic aliphatic thiols. mdpi.comnih.gov

Sensitivity: Several factors contribute to the sensitivity of a fluorescent probe:

High Fluorescence Quantum Yield: The released fluorophore should be highly emissive to generate a strong signal. The presence of an electron-donating group like the dimethylamino moiety can increase the fluorescence quantum yield of many dye systems.

Large Fluorescence Enhancement: The difference in fluorescence intensity between the "off" state (quenched) and the "on" state (unquenched) should be as large as possible. Ratios of several hundred-fold have been reported for thiophenol probes. nih.govresearchgate.net

Low Limit of Detection (LOD): Probes are designed to achieve low detection limits, often in the nanomolar (nM) range, enabling the detection of trace amounts of the analyte. nih.govnih.gov For example, a benzoquinolizine coumarin-based probe for thiophenol achieved a remarkable LOD of 4.5 nM. nih.govresearchgate.net

One innovative approach to enhance fluorescence properties is the "twist-blockage" strategy. In some fluorophores, fluorescence is quenched by the twisting of certain molecular groups. The reaction product formed with thiophenol can block this twisting motion, leading to a significant increase in fluorescence intensity. nih.govresearchgate.net

Fluorescent probes enable the monitoring of analytes in real-time and within complex biological environments like living cells.

Real-Time Detection: For real-time analysis, the reaction between the probe and the analyte must be rapid. Many modern probes for thiophenols are designed to react within minutes, allowing for the dynamic monitoring of analyte concentrations. nih.govnih.govnih.gov For instance, a near-infrared (NIR) probe, DCM-CHO-D, was developed for the rapid detection of thiophenol in less than 3 minutes. nih.gov The detection is typically performed using a fluorescence spectrophotometer, which measures the intensity of the emitted light at a specific wavelength. mdpi.com

Cellular Imaging: Visualizing analytes within living cells requires probes with specific characteristics:

Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Low Cytotoxicity: The probe and its reaction product should not be toxic to the cells. mdpi.com

Biocompatibility: The probe must function effectively in the complex cellular environment, typically in aqueous buffers at physiological pH. mdpi.com

Photostability: The probe should resist photobleaching during imaging experiments.

Long-Wavelength Emission: Probes that absorb and emit light in the visible to near-infrared (NIR) range are preferred for bioimaging to minimize interference from cellular autofluorescence and allow for deeper tissue penetration. mdpi.comnih.gov

The methodology involves incubating living cells with the fluorescent probe. After the probe enters the cells and reacts with the target analyte, the resulting fluorescence is observed using a fluorescence microscope or a quantitative phase imaging microscope for live-cell analysis. mdpi.comtelight.eu This technique has been successfully used to image thiophenol in various cell lines, such as HeLa and HEK293 cells. mdpi.comresearchgate.net

Colorimetric Chemosensor Design and Performance for Metal Ion Detection

Colorimetric chemosensors allow for the detection of analytes through a change in color that is visible to the naked eye, providing a simple and direct detection method. mdpi.com Schiff base ligands, which are compounds containing a C=N double bond, are often used in the design of colorimetric sensors for metal ions. mdpi.com

A Schiff base ligand synthesized from precursors 2-aminothiophenol (B119425) and 4-(dimethylamino)benzaldehyde—a structure closely related to this compound—was shown to be an effective colorimetric chemosensor for various metal ions. mdpi.com The design incorporates the thiol (-SH) and azomethine (>C=N-) groups as metal binding sites and the 4-(dimethylamino)phenyl group as the signaling unit.

Upon the addition of specific metal ions (Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺) to a solution of the ligand, distinct color changes were observed. mdpi.com These changes are caused by the coordination of the metal ion to the nitrogen and sulfur atoms of the ligand. This coordination alters the electronic structure of the molecule, leading to a shift in its maximum absorption wavelength (λmax) in the UV-Visible spectrum. This phenomenon, known as a bathochromic or red shift, is often due to ligand-to-metal charge-transfer (LMCT) transitions. mdpi.com

The performance of such a sensor is evaluated by its selectivity and detection limit. The Schiff base ligand SL₁, for example, demonstrated clear visual discrimination between several metal ions.

| Metal Ion | Initial Color of Ligand Solution | Color After Adding Metal Ion | Observed UV-Vis Shift (λmax) |

|---|---|---|---|

| Cr³⁺ | Colorless | Yellow | Significant Red Shift |

| Fe²⁺ | Colorless | Yellow | Significant Red Shift |

| Fe³⁺ | Colorless | Yellow | Significant Red Shift |

| Hg²⁺ | Colorless | Pale Yellow | Significant Red Shift |

| Other Ions (Cu²⁺, Ni²⁺, Co²⁺, etc.) | Colorless | No Significant Change | No Significant Shift |

Electrochemical Sensor Architectures Utilizing Related Thiophenol Derivatives

Electrochemical sensors detect analytes by measuring changes in electrical properties such as current, potential, or impedance. Thiophenol and its derivatives are fundamental in constructing these sensors, primarily because of the thiol group's strong affinity for noble metal surfaces, such as gold (Au). mdpi.com

This affinity allows for the formation of highly ordered, self-assembled monolayers (SAMs) on the electrode surface. A molecule like this compound can be anchored to a gold electrode via a stable gold-sulfur bond. This process creates a chemically modified electrode where the aromatic ring and the dimethylamino group are exposed to the solution.

This functionalized surface can be used in several sensor architectures:

Direct Detection: The dimethylamino group is redox-active and can be directly oxidized or reduced. If an analyte binds near this group, it may alter its redox potential, providing a detectable signal.

Indicator-Based Sensing: The SAM can be designed to bind specific analytes. The binding event can block or facilitate the access of a separate redox probe (like [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, causing a measurable change in the electrochemical signal.

Catalytic Sensors: The modified surface may catalyze an electrochemical reaction involving the target analyte, leading to an amplified signal.

Catalytic Research and Mechanistic Insights

Investigation of Intrinsic Catalytic Activities

No published research is currently available that investigates the intrinsic catalytic activities of 4-(Dimethylamino)thiophenol.

Role in Specific Organic Transformations

There are no specific organic transformations reported in the scientific literature where this compound plays a defined catalytic role.

Mechanistic Elucidation of Catalyzed Reactions

As there are no known reactions catalyzed by this compound, no mechanistic studies have been conducted or reported.

Explorations in Biological Activity and Investigational Applications

Research into Inhibition of Biological Targets

The unique chemical structure of 4-(Dimethylamino)thiophenol, featuring a thiol group and a dimethylamino substituent on a benzene (B151609) ring, has prompted investigations into its potential to interact with various biological targets.

Studies Related to Histone Deacetylase Inhibitors (HDACi)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a key strategy in cancer therapy. While direct studies on this compound as an HDAC inhibitor are not extensively documented, the presence of a thiol group is significant. Thiol (-SH) moieties can act as zinc-binding groups (ZBGs), which is a critical feature for many HDAC inhibitors as they interact with the zinc ion in the enzyme's active site. nih.gov

Research into thiol-based HDAC inhibitors has shown that these compounds can exhibit potent and selective inhibitory activity. nih.gov For instance, the design and synthesis of selective HDAC6 inhibitors have utilized a thiol as the ZBG. nih.gov The structure-activity relationship of these inhibitors is a key area of investigation, with modifications to the linker and cap groups influencing potency and selectivity. nih.gov While specific studies on this compound are pending, its core structure presents a scaffold that could be explored for the development of novel HDAC inhibitors.

Investigation of Nucleoside Transporter Inhibitor (NTCP) Mechanisms

The sodium taurocholate co-transporting polypeptide (NTCP), predominantly found in the liver, is responsible for the uptake of bile salts from the portal blood into hepatocytes. nih.govnih.gov It is also a target for certain drugs and has been identified as the cellular entry receptor for hepatitis B and D viruses. Inhibition of NTCP is therefore a therapeutic strategy of considerable interest.

While the precise mechanisms of this compound as an NTCP inhibitor require further elucidation, structure-activity relationship (SAR) studies of NTCP inhibitors have identified key pharmacophoric features. These often include hydrophobic regions and hydrogen bond acceptors. nih.govnih.gov A screening of FDA-approved drugs identified several compounds that act as novel NTCP inhibitors, and computational modeling has helped to define the features important for this inhibition. nih.govnih.gov The dimethylamino group and the thiophenol ring of this compound could contribute to the necessary hydrophobic and electronic interactions for binding to and inhibiting NTCP.

Assessment of Antimicrobial and Antifungal Potentials of Derivatives

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Thiophenol and its derivatives have been investigated for their potential in this regard. wikipedia.org

Derivatives of this compound, by extension, are of interest for their potential antimicrobial and antifungal properties. Studies on substituted 4-thioflavonols, which share the thiophenol core, have demonstrated that structural modifications significantly influence their biological activity. For example, the introduction of electronegative groups on one of the aromatic rings and methoxy (B1213986) groups on another enhanced antibacterial activity. scirp.org Furthermore, certain substitutions, such as thiophene (B33073) and dimethoxy groups, conferred notable antifungal activity. scirp.org

Research on other thiophene derivatives has also shown promising antimicrobial activity against a range of bacteria and fungi. nih.gov The synthesis of new thio-substituted imidazoles has yielded compounds with potent and significant antibacterial and antifungal results when compared to standard drugs. sapub.org These findings suggest that derivatives of this compound could be synthesized and screened for similar activities.

Studies on Anti-Cancer Properties and Mechanisms of Action of Related Compounds

Compounds structurally related to this compound have been investigated for their anti-cancer properties. The N,N-dimethylaniline moiety, for instance, is a component of various molecules that have been studied for their cytotoxic activity. One study on N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid found that these compounds inhibited the incorporation of precursors into macromolecules of leukemia and carcinoma cells and interfered with their energy metabolism, ultimately leading to cytolytic activity. nih.gov The primary site of action was identified as the biological membrane. nih.gov

Furthermore, thiophene derivatives have been explored for their therapeutic potential in oncology. nih.gov A series of sulfur-containing tetracyclic compounds based on a benzo[b]indeno[1,2-d]thiophen-6-one scaffold were designed and evaluated as inhibitors of the protein kinase DYRK1A, a target with potential applications in cancer treatment. rsc.org The most potent of these compounds also showed inhibitory activity against other kinases. rsc.org These studies highlight the potential for designing and synthesizing derivatives of this compound with anti-cancer activity.

Research into Applications in Molecular Imaging (e.g., Positron Emission Tomography (PET) Radiotracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. nih.govnih.gov The development of novel PET radiotracers is a multidisciplinary field that involves selecting a suitable pharmacophore to target a specific biological molecule or process and labeling it with a positron-emitting radionuclide. mdpi.com

While there are no specific reports on the use of this compound as a PET radiotracer, its chemical structure contains moieties that could be suitable for radiolabeling. Aniline and thiophenol precursors can be used in the synthesis of PET radiotracers. The development of new radiotracers often involves the structural modification of a lead compound to incorporate a radionuclide like fluorine-18 (B77423) or carbon-11. researchgate.netmdpi.com For example, a quinoline-based compound was modified to create a fluoroethoxymethyl derivative for PET imaging of phosphodiesterase 5. researchgate.net Similarly, the this compound scaffold could potentially be modified and radiolabeled for the development of new PET probes targeting various biological markers.

Mechanistic Explorations in Hepatoprotective Research

The liver is a vital organ susceptible to damage from various toxins and drugs. Hepatoprotective agents are substances that can prevent this damage. The mechanisms underlying hepatoprotection often involve antioxidant and anti-inflammatory pathways. researchgate.netnih.gov

Phenolic compounds, in particular, are known for their antioxidant properties, which can mitigate oxidative stress, a key factor in liver injury. mdpi.commdpi.com They can scavenge free radicals and enhance the body's own antioxidant defense systems. mdpi.com While direct mechanistic studies on this compound are limited, its thiophenol structure suggests it may possess antioxidant capabilities. The anti-inflammatory effects of natural compounds also contribute to their hepatoprotective action. researchgate.net Ellagitannins, for example, have been shown to reduce levels of liver enzymes and lipid peroxidation while increasing levels of glutathione (B108866) and superoxide (B77818) dismutase activity in a model of liver cell injury. cgu.edu.tw Given that thiophenols can exhibit antioxidant activity, it is plausible that this compound could exert hepatoprotective effects through similar antioxidant and potentially anti-inflammatory mechanisms.

Future Directions and Emerging Research Avenues

Integration with Nanotechnology for Enhanced Functionalities

The convergence of 4-(Dimethylamino)thiophenol chemistry with nanotechnology opens up new possibilities for creating materials with tailored properties and enhanced functionalities. The ability of the thiol group to form self-assembled monolayers (SAMs) on the surfaces of nanoparticles is a key driver in this field.

By modifying the surfaces of metal nanoparticles, SAMs of functionalized thiols provide a direct method for altering their surface properties. The use of binary mixtures of thiols can further extend this approach, allowing for the fine-tuning of surface characteristics by adjusting the proportion of each modifier. ucsf.edu The formation of these monolayers is a spontaneous process driven by the strong covalent-like bond between sulfur and the metal surface. ucsf.edu

One of the most significant applications of this compound-functionalized nanoparticles is in the field of Surface-Enhanced Raman Spectroscopy (SERS). The dimethylamino group acts as a strong Raman reporter, and when the molecule is adsorbed onto a plasmonically active nanostructure, its Raman signal is dramatically amplified. This enhancement allows for the detection of minute quantities of the molecule, making it an excellent candidate for ultrasensitive sensing applications.

The functionalization of nanoparticles with this compound not only provides a strong SERS signal but also allows for the engineering of the nanoparticle's surface chemistry. This can be utilized to create sensors with high specificity by incorporating recognition elements into the monolayer. The resulting multifunctional nanoparticles can then be used for targeted bio-imaging, diagnostics, and therapeutics.

| Nanomaterial | Functionalization | Potential Application |

| Gold Nanoparticles (AuNPs) | Self-Assembled Monolayer of this compound | SERS-based biosensors, drug delivery carriers |

| Silver Nanoparticles (AgNPs) | Mixed monolayer with other functional thiols | Multiplexed sensing platforms, antimicrobial agents |

| Quantum Dots (QDs) | Surface coating with this compound derivatives | Fluorescent probes for cellular imaging |

Development of Advanced Spectroscopic Probes for Complex Systems

The inherent spectroscopic properties of this compound, particularly its strong Raman scattering cross-section, make it an ideal candidate for the development of advanced spectroscopic probes. These probes can be designed to investigate complex chemical and biological systems with high sensitivity and specificity.

In the realm of SERS, this compound and its derivatives are extensively used as reporter molecules. The frequency and intensity of the Raman bands of these molecules are sensitive to their local environment, including pH, polarity, and the presence of specific analytes. This sensitivity can be harnessed to create "smart" SERS probes that report on their surroundings.

Furthermore, the strategic design of this compound derivatives can lead to probes with novel sensing capabilities. For instance, by introducing a recognition moiety that selectively binds to a target molecule, the SERS signal of the probe can be modulated upon binding, enabling the detection of the target. This approach has been explored for the detection of various analytes, from small molecules to large biomolecules.

The development of such probes also benefits from the tunability of the plasmonic properties of the nanoparticle substrates. By controlling the size, shape, and composition of the nanoparticles, the SERS enhancement can be optimized for a specific laser excitation wavelength, further improving the sensitivity of the probe.

| Spectroscopic Technique | Probe Design Principle | Target Application |

| Surface-Enhanced Raman Spectroscopy (SERS) | Environmental sensitivity of Raman bands | pH sensing, polarity mapping in cells |

| Fluorescence Spectroscopy | Covalent attachment of a fluorophore | Dual-modal imaging, ratiometric sensing |

| Tip-Enhanced Raman Spectroscopy (TERS) | Probing single molecules on a surface | High-resolution chemical imaging of surfaces |

Application of High-Throughput Screening and Combinatorial Chemistry in Derivatization

To fully explore the potential of this compound, a vast chemical space of its derivatives needs to be synthesized and screened for desired properties. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this process of discovery. unchainedlabs.comufl.edunih.gov